molecular formula C7H5N4NaO3S B2574549 sodium 4-(1H-tetrazol-1-yl)benzenesulfonate CAS No. 205383-46-6

sodium 4-(1H-tetrazol-1-yl)benzenesulfonate

Cat. No.: B2574549
CAS No.: 205383-46-6
M. Wt: 248.19
InChI Key: DKOXJDRKDLHQOZ-UHFFFAOYSA-M
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Description

Sodium 4-(1H-tetrazol-1-yl)benzenesulfonate is a sulfonate derivative featuring a tetrazole ring, a nitrogen-rich heterocycle known for its stability and versatility in coordination chemistry and medicinal applications. The compound combines the sulfonate group’s water solubility with the tetrazole’s ability to act as a ligand or bioisostere for carboxylic acids. Its structure includes a benzene ring substituted at the para position with a sulfonate group (-SO₃⁻Na⁺) and a tetrazole moiety. This dual functionality makes it valuable in pharmaceuticals (e.g., as an angiotensin II receptor blocker intermediate) and materials science (e.g., metal-organic frameworks) .

Properties

IUPAC Name

sodium;4-(tetrazol-1-yl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3S.Na/c12-15(13,14)7-3-1-6(2-4-7)11-5-8-9-10-11;/h1-5H,(H,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOXJDRKDLHQOZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N4NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(1H-tetrazol-1-yl)benzenesulfonate typically involves the reaction of 4-chlorobenzenesulfonic acid with sodium azide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The general reaction conditions include:

    Temperature: Moderate heating (50-80°C)

    Solvent: Aqueous or organic solvents like dimethylformamide (DMF)

    Catalysts: Often, no catalyst is required, but phase transfer catalysts can be used to enhance the reaction rate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the tetrazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products:

    Oxidation Products: Various oxidized tetrazole derivatives

    Reduction Products: Reduced forms of the benzenesulfonate group

    Substitution Products: Functionalized benzenesulfonates with diverse applications

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Sodium 4-(1H-tetrazol-1-yl)benzenesulfonate is part of the tetrazole family, which is known for its diverse pharmacological activities. Tetrazoles serve as versatile pharmacophores in drug design, particularly in developing antihypertensive agents and antimicrobial compounds. For instance, tetrazole derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Activity
A study evaluated a series of tetrazole compounds for their antimicrobial properties using the disc diffusion method. The results indicated that certain derivatives of tetrazoles demonstrated significant inhibition zones against tested bacteria. Notably, compounds with a 4-methoxyphenyl group at the 5 position exhibited superior antimicrobial activity .

CompoundAntibacterial Activity (MIC µg/mL)
Compound A100 (vs. Bacillus subtilis)
Compound B125 (vs. Pseudomonas aeruginosa)
Compound C125 (vs. Streptomyces species)

Material Science

Coordination Chemistry
In material science, this compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in synthesizing new materials with specific properties . The incorporation of tetrazole rings into polymers has been explored for creating nitrogen-rich materials that exhibit energetic properties suitable for applications in explosives and propellants.

Table: Properties of Nitrogen-Rich Polymers

PropertyValue
Nitrogen Content50–60%
Thermal StabilityUp to 270 °C
Energetic PropertiesModerate

Environmental Remediation

Case Study: Water Treatment Applications
this compound has been investigated for its potential use in environmental remediation, particularly in the treatment of contaminated water sources. Its chemical structure allows it to interact effectively with pollutants, facilitating their removal from water supplies. For instance, studies on the use of tetrazole derivatives in granular activated carbon systems have shown promising results in reducing concentrations of volatile organic compounds .

Mechanism of Action

The mechanism by which sodium 4-(1H-tetrazol-1-yl)benzenesulfonate exerts its effects is largely dependent on its ability to interact with various molecular targets. The tetrazole ring can form stable complexes with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

This compound shares a benzene-sulfonamide core but replaces the tetrazole with a pyrazole ring substituted with a chlorophenyl group. Key differences include:

Property Sodium 4-(1H-Tetrazol-1-yl)benzenesulfonate 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide
Solubility High (due to ionic sulfonate group) Moderate (neutral sulfonamide group)
Acidity (pKa) Tetrazole: ~4–5; sulfonate: ~1–2 Pyrazole: ~2–3; sulfonamide: ~10
Biological Activity Ligand for metalloproteins Anticancer/anti-inflammatory potential via COX-2 inhibition
Thermal Stability Stable up to 300°C Decomposes above 200°C (chlorophenyl instability)

Structural Insights :

  • The tetrazole’s planar structure enhances π-π stacking in coordination polymers, unlike the sterically hindered pyrazole .
  • The sulfonate group in the sodium salt improves aqueous solubility compared to the sulfonamide, which requires organic solvents for dissolution.
5-Aminotetrazole-based Sulfonates

Compounds like 5-amino-1H-tetrazole-1-ethanesulfonate exhibit similar tetrazole-sulfonate synergy but lack aromatic conjugation. This reduces their UV absorption efficiency (λmax ~260 nm vs. 290 nm for this compound) and limits catalytic applications .

Sodium Benzenesulfonate Derivatives

Simple benzenesulfonates (e.g., sodium p-toluenesulfonate) lack heterocyclic substituents, resulting in lower binding affinity to biological targets (e.g., IC50 > 100 μM for carbonic anhydrase vs. <10 μM for the tetrazole analog) .

Biological Activity

Sodium 4-(1H-tetrazol-1-yl)benzenesulfonate is a synthetic compound belonging to the class of tetrazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Overview of Tetrazole Compounds

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are known for their biological significance , particularly in medicinal chemistry, due to their ability to mimic carboxylic acids and form hydrogen bonds with biological targets. The incorporation of the tetrazole moiety into drug design has been linked to enhanced bioavailability and reduced metabolic degradation .

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties . In vitro assays have shown its effectiveness against various cancer cell lines, including:

  • Epidermoid carcinoma (A431)
  • Colon cancer (HCT116)

In a study, the compound was tested using the MTT assay, revealing an IC50 value of 44.77 µg/mL against A431 cells, while HCT116 cells showed a higher IC50 value of 201.45 µg/mL. This suggests a selective cytotoxic effect on different cancer types .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µg/mL)
A43144.77
HCT116201.45
Normal Fibroblasts (BJ-1)92.05

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging assay. Results indicated that this compound exhibited a dose-independent radical scavenging activity, maintaining approximately 72% activity at concentrations ranging from 50 mg/mL to 300 mg/mL. While ascorbic acid showed superior antioxidant capacity, the tetrazole derivative demonstrated significant potential as an antioxidant agent .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : Molecular docking studies suggest that this compound binds effectively to the CSNK2A1 enzyme, with binding energy values indicating strong interactions that may disrupt cancer cell proliferation pathways .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was administered to A431 and HCT116 cell lines. The results confirmed its potential as a therapeutic agent in targeting epidermoid carcinoma, with further studies recommended to explore its efficacy in vivo.

Case Study 2: Antioxidant Properties

In another study focusing on oxidative stress-related conditions, the compound's antioxidant activity was assessed in cell cultures exposed to oxidative agents. Results indicated that this compound could mitigate oxidative damage, supporting its use in formulations aimed at reducing oxidative stress in various diseases.

Q & A

Q. What are the optimal synthetic routes for sodium 4-(1H-tetrazol-1-yl)benzenesulfonate, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of this compound typically involves coupling a benzenesulfonate precursor with a tetrazole moiety. Key steps include:

  • Sulfonation and functionalization: Start with 4-aminobenzenesulfonic acid, followed by diazotization and coupling with tetrazole derivatives.
  • Catalytic conditions: Use palladium-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) to facilitate cross-coupling reactions, as demonstrated in tetrazole syntheses .
  • Reaction optimization: Control reflux temperature (e.g., 55°C in THF/Et3N mixtures) and reaction time (6–48 hours) to minimize side products. Purification via silica gel chromatography or recrystallization from ethanol improves yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • <sup>1</sup>H/<sup>13</sup>C NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonate/tetrazole functional groups.
    • FT-IR: Confirm sulfonate (S=O stretching at 1150–1250 cm<sup>−1</sup>) and tetrazole (C=N stretching at 1450–1550 cm<sup>−1</sup>) bands.
  • Crystallography:
    • Single-crystal X-ray diffraction (SCXRD): Resolve the planar tetrazole ring and sulfonate geometry. Use SHELX programs for structure refinement, ensuring data-to-parameter ratios >12.7 for accuracy .

Advanced Research Questions

Q. How does the tetrazole moiety in this compound influence its coordination chemistry with transition metals?

Methodological Answer: The tetrazole group acts as a versatile ligand due to its nitrogen-rich structure:

  • Metal binding modes: Tetrazole can bind via N1 or N2 positions, forming monodentate or bridging complexes.
  • Experimental design: Conduct titration experiments (UV-Vis, fluorescence) with metal salts (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) to assess binding constants.
  • Computational modeling: Use DFT calculations to predict coordination geometries and compare with SCXRD data .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Standardized assays: Re-evaluate antimicrobial or anticancer activities using consistent protocols (e.g., MIC for antimicrobials, IC50 for cytotoxicity).
  • Structure-activity relationship (SAR): Synthesize analogs with modified sulfonate or tetrazole groups to isolate bioactive motifs .
  • Data reconciliation: Compare solubility (logP), bioavailability, and metabolic stability across studies to identify confounding factors .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Quantum chemical calculations: Use Gaussian or ORCA to model electrophilic aromatic substitution (EAS) reactivity at the benzene ring.
  • Docking studies: Predict interactions with biological targets (e.g., enzymes) by aligning the tetrazole-sulfonate scaffold in active sites.
  • Machine learning: Train models on existing reaction databases to propose viable synthetic routes .

Q. What role does this compound play in designing supramolecular architectures?

Methodological Answer:

  • Host-guest systems: Utilize the sulfonate group for ionic interactions and the tetrazole for π-stacking.
  • Experimental validation: Co-crystallize with macrocycles (e.g., cucurbiturils) and analyze via SCXRD. Monitor thermal stability (TGA/DSC) to assess framework robustness .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent screening: Test polar solvents (e.g., DMSO, ethanol) for slow evaporation.
  • Additive use: Introduce co-solvents (e.g., PEG) or counterions (e.g., K<sup>+</sup>) to improve crystal packing.
  • Low-temperature data collection: Reduce thermal motion artifacts by collecting data at 100 K .

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